6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one chemical structure and properties
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one chemical structure and properties
An In-depth Technical Guide to 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one. This molecule is of interest to the scientific community due to its unique heterocyclic scaffold, which is a common feature in many biologically active compounds.
Chemical Identity and Structure
6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one is a heterocyclic organic compound. Its structure features a pyridine ring fused with a triazolone ring, with a bromine atom and a methyl group as substituents.
The IUPAC name for this compound is 6-bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.[1][2] The core of the molecule is the[1][2][3]triazolo[4,3-a]pyridine system, a bicyclic aromatic structure that is a key pharmacophore in various medicinal chemistry programs. The bromine atom at the 6-position and the methyl group at the 2-position significantly influence the molecule's electronic and steric properties, which in turn can modulate its biological activity.
Chemical Structure:
Caption: Chemical structure of 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, a summary of its known and predicted properties is provided below. These properties are crucial for its handling, formulation, and potential application in research and development.
| Property | Value | Source |
| CAS Number | 1782729-97-8 | [1][2][4] |
| Molecular Formula | C₇H₆BrN₃O | [1] |
| Molecular Weight | 228.05 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity | Typically >95% | [1][2] |
| Storage | Refrigerated storage recommended | [2] |
| InChI Key | XHIRGJOCHASTDA-UHFFFAOYSA-N | [2] |
| SMILES | O=C1N(C)N=C2C=C(Br)C=CN12 | [1] |
Proposed Synthesis Pathway
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of the title compound.
Step 1: Synthesis of 2-Hydrazino-5-bromopyridine
The initial step involves the nucleophilic aromatic substitution of a bromine atom from 2,5-dibromopyridine with hydrazine. This reaction is a common method for the preparation of hydrazinopyridines.[5]
Reaction:
2,5-Dibromopyridine + Hydrazine hydrate → 2-Hydrazino-5-bromopyridine
Exemplary Protocol:
-
To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-120 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydrazino-5-bromopyridine.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Cyclization and Methylation to form 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one
The second step involves the reaction of the synthesized 2-hydrazino-5-bromopyridine with a reagent that provides the C=O and N-methyl components of the triazolone ring. A plausible approach is a two-step sequence involving an initial cyclization followed by methylation.
Reaction:
2-Hydrazino-5-bromopyridine + Reagents → 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one
Exemplary Protocol:
-
Cyclization:
-
To a solution of 2-hydrazino-5-bromopyridine (1 equivalent) in a solvent like ethanol, add a cyclizing agent such as ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents) and a base (e.g., triethylamine, 2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent in vacuo. The resulting intermediate would be 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-one.
-
-
Methylation:
-
Dissolve the crude intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (1.5 equivalents), and stir for 30 minutes.
-
Add a methylating agent, for example, methyl iodide (1.2 equivalents), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Potential Applications and Biological Significance
While specific biological activities of 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one are not extensively documented, the[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry. Compounds containing this core have been investigated for a wide range of therapeutic applications.
The triazole moiety is present in numerous approved drugs with diverse activities, including antifungal and anxiolytic properties.[6][7] Furthermore, fused heterocyclic systems incorporating the triazolopyridine core have been explored as potent and selective inhibitors of various kinases, such as Janus Kinase 1 (Jak1), which are implicated in inflammatory diseases.[8]
The presence of a bromine atom on the pyridine ring offers a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The methyl group on the triazolone ring can influence the compound's metabolic stability and binding interactions with biological targets.
Given this context, 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one represents a valuable building block for the discovery of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.
Safety and Handling
As with any chemical substance, 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[9]
References
-
AChemBlock, 6-bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one 95% | CAS: 1782729-97-8.
-
Sigma-Aldrich, 6-bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one.
-
BLD Pharm, 1782729-97-8|6-BROMO-2-METHYL-[1][2][3]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE.
-
Parchem, 6-Bromo-2-methyl-[1][2][3]triazolo[4,3-A]pyridin-3(2H)-one.
-
MilliporeSigma, 6-bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one.
-
ChemicalBook, 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid(1159831-86-3) 1H NMR spectrum.
-
Sigma-Aldrich, Safety Information for 6-bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one.
-
PubChem, 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one.
-
Fluorochem, 6-Bromo[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
-
ChemicalBook, 2-Hydrazinopyridine synthesis.
-
PubChem, 6-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
-
ChemicalBook, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.
-
Google Patents, CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
-
Friedman, M. et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404.
-
ChemicalBook, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one(6969-71-7) 1H NMR spectrum.
-
ResearchGate, Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
-
Unite Pharmtech, 2-Hydrazino-5-bromopyridine.
-
Google Patents, CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
Google Patents, CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
Guchhait, S. K. et al. (2022). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Molecules, 27(15), 4993.
-
Gomaa, A. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036.
-
NextSDS, 3-6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-ylpyridine.
-
CymitQuimica, CAS 39243-02-2: 8-Bromo-1-methyl-6-(2-pyridinyl).
-
NextSDS, 6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine.
-
PubChem, 8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine.
-
Al-Ghorbani, M. et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(6), 103819.
Sources
- 1. 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one 95% | CAS: 1782729-97-8 | AChemBlock [achemblock.com]
- 2. 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | 1782729-97-8 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. 1782729-97-8|6-BROMO-2-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | 1782729-97-8 [sigmaaldrich.com]
